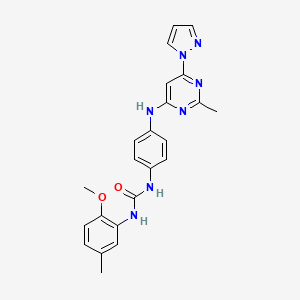
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as MPPEB, is a compound that has been synthesized and studied for its potential use in scientific research.
Wirkmechanismus
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a decrease in their activity. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to selectively inhibit the activity of CK2, with little effect on other kinases.
Biochemical and Physiological Effects
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 activity by N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has also been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide in lab experiments is its selectivity for CK2. This allows for specific investigation of the role of CK2 in various cellular processes. However, one limitation is that N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic compound, and its effects may not fully reflect those of natural compounds or proteins.
Zukünftige Richtungen
There are several future directions for research on N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide. One area of interest is the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide and its potential limitations as a tool compound in scientific research.
Synthesemethoden
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide involves a multi-step process that includes the reaction of 4-bromo-1-(3-methoxypyrrolidin-1-yl)benzene with 1H-pyrrole-1-ethanamine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to produce the final product, N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation and survival. N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has been used in studies to investigate the role of CK2 in cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-17-8-12-21(14-17)16-6-4-15(5-7-16)18(22)19-9-13-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQWEDMPXYSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)
![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)


![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)

![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)